molecular formula C23H19NO3 B3548316 N-[(FURAN-2-YL)METHYL]-4-[(NAPHTHALEN-1-YLOXY)METHYL]BENZAMIDE

N-[(FURAN-2-YL)METHYL]-4-[(NAPHTHALEN-1-YLOXY)METHYL]BENZAMIDE

Cat. No.: B3548316
M. Wt: 357.4 g/mol
InChI Key: DBHHMVWLAFQVAI-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-4-[(NAPHTHALEN-1-YLOXY)METHYL]BENZAMIDE is a complex organic compound that features a furan ring, a naphthalene moiety, and a benzamide group

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(naphthalen-1-yloxymethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3/c25-23(24-15-20-7-4-14-26-20)19-12-10-17(11-13-19)16-27-22-9-3-6-18-5-1-2-8-21(18)22/h1-14H,15-16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHHMVWLAFQVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC3=CC=C(C=C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-4-[(NAPHTHALEN-1-YLOXY)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then reacted with 4-(naphthalen-1-yloxymethyl)benzoyl chloride under basic conditions to form the desired benzamide compound. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-4-[(NAPHTHALEN-1-YLOXY)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2-carboxylic acid, while reduction of a nitro group results in the corresponding amine.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-4-[(NAPHTHALEN-1-YLOXY)METHYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[(FURAN-2-YL)METHYL]-4-[(NAPHTHALEN-1-YLOXY)METHYL]BENZAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to the observed biological effects. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

    Phenylmethanamine: Another name for benzylamine, highlighting its structural similarity.

Uniqueness

N-[(FURAN-2-YL)METHYL]-4-[(NAPHTHALEN-1-YLOXY)METHYL]BENZAMIDE is unique due to the presence of both a furan ring and a naphthalene moiety, which confer distinct chemical and physical properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(FURAN-2-YL)METHYL]-4-[(NAPHTHALEN-1-YLOXY)METHYL]BENZAMIDE
Reactant of Route 2
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N-[(FURAN-2-YL)METHYL]-4-[(NAPHTHALEN-1-YLOXY)METHYL]BENZAMIDE

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